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Compound of Interest

Compound Name: Ethyl 3-oxodecanoate

Cat. No.: B082146 Get Quote

An In-depth Technical Guide to Ethyl 3-
oxodecanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, spectroscopic data, and key experimental protocols for ethyl 3-oxodecanoate. The

information is intended to support research and development activities by offering a

consolidated resource for the characterization and synthesis of this β-keto ester.

Chemical and Physical Properties
Ethyl 3-oxodecanoate is a β-keto ester with the molecular formula C₁₂H₂₂O₃. It is a liquid at

room temperature and serves as a versatile intermediate in organic synthesis.[1] The following

tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification
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Identifier Value Source

IUPAC Name ethyl 3-oxodecanoate PubChem[2]

CAS Number 13195-66-9 PubChem[2]

Molecular Formula C₁₂H₂₂O₃ PubChem[2]

Molecular Weight 214.30 g/mol PubChem[2]

InChI Key
YZKPCVHTRBTTAX-

UHFFFAOYSA-N
Sigma-Aldrich[1]

Table 2: Physical and Chemical Properties

Property Value Notes Source

Physical Form Liquid At room temperature Sigma-Aldrich[1]

Boiling Point 258.8 ± 8.0 °C
Predicted at 760

mmHg
Chemsrc[3]

Density 0.9 ± 0.1 g/cm³ Predicted Chemsrc[3]

Flash Point 104.6 ± 18.5 °C Predicted Chemsrc[3]

Refractive Index 1.436 Predicted Chemsrc[3]

LogP (XLogP3-AA) 3.3 Computed PubChem[2]

Topological Polar

Surface Area
43.4 Å² Computed PubChem[2]

Rotatable Bond Count 10 Computed PubChem[2]

Keto-Enol Tautomerism
A critical chemical property of ethyl 3-oxodecanoate, like other β-keto esters, is its existence

as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This

equilibrium is fundamental to its reactivity and spectroscopic characterization.
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The enol form is stabilized by the conjugation of the C=C double bond with the ester carbonyl

group and through the formation of a stable, six-membered intramolecular hydrogen bond.[4]

The position of this equilibrium is sensitive to factors such as the solvent and temperature.[4]

Non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium

toward the keto form.[4]

Caption: Keto-enol tautomerism of ethyl 3-oxodecanoate.

Spectroscopic Data (Predicted)
Experimental spectra for ethyl 3-oxodecanoate are not widely available. The following data is

predicted based on the analysis of structurally similar compounds, such as ethyl 3-

oxoheptanoate, and general principles of spectroscopy for β-keto esters.[5] The presence of

both keto and enol tautomers in solution will result in two sets of signals for the atoms involved

in the tautomerism.[4]

Table 3: Predicted ¹H NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference: TMS

at 0.00 ppm

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.19 Quartet (q) 2H -OCH₂CH₃

~3.42 Singlet (s) 2H -C(=O)CH₂C(=O)-

~2.53 Triplet (t) 2H -C(=O)CH₂(CH₂)₅CH₃

~1.55-1.65 Multiplet (m) 2H -CH₂CH₂(CH₂)₄CH₃

~1.25-1.35 Multiplet (m) 8H
-(CH₂₄)CH₃ & -

OCH₂CH₃

~0.88 Triplet (t) 3H -(CH₂)₆CH₃

Table 4: Predicted ¹³C NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference:

CDCl₃ at 77.16 ppm
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Chemical Shift (δ) ppm Assignment

~203.0 C=O (Ketone)

~167.5 C=O (Ester)

~61.5 -OCH₂CH₃

~49.8 -C(=O)CH₂C(=O)-

~43.5 -C(=O)CH₂(CH₂)₅CH₃

~31.6 -CH₂CH₂(CH₂)₄CH₃

~28.8 -(CH₂)- (Alkyl Chain)

~23.5 -(CH₂)- (Alkyl Chain)

~22.5 -(CH₂)- (Alkyl Chain)

~14.1 -OCH₂CH₃

~14.0 -(CH₂)₆CH₃

Table 5: Predicted Infrared (IR) Spectroscopic Data Sample Preparation: Neat liquid, thin film

Wavenumber (cm⁻¹) Intensity Assignment

~2955-2855 Strong C-H (Aliphatic) Stretch

~1745 Strong C=O (Ester) Stretch

~1720 Strong C=O (Ketone) Stretch

~1650 Medium-Weak C=C (Enol) Stretch

~1250-1150 Strong C-O (Ester) Stretch

Experimental Protocols
The most common method for synthesizing β-keto esters like ethyl 3-oxodecanoate is the

crossed Claisen condensation. This protocol involves the base-promoted condensation of ethyl

octanoate and ethyl acetate.
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Materials:

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)

Ethyl octanoate

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate,

hexanes)

Procedure:

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, prepare a solution of sodium

ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.

Enolate Formation: Cool the base solution/suspension to 0 °C in an ice bath. Slowly add

ethyl acetate dropwise to the flask with vigorous stirring. Allow the mixture to stir for 1 hour at

this temperature to ensure complete formation of the enolate.

Condensation: Add a solution of ethyl octanoate in the reaction solvent dropwise to the

enolate mixture at 0 °C. After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 12-24 hours.

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench

by adding 1 M HCl until the solution is acidic (pH ~5-6).

Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash

sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over

anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Final Purification: Purify the crude product by vacuum distillation or silica gel column

chromatography to obtain pure ethyl 3-oxodecanoate.
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Reaction Setup
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Caption: Experimental workflow for the synthesis of ethyl 3-oxodecanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Accurately weigh approximately 10-20 mg of purified ethyl 3-
oxodecanoate.

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.

Infrared (IR) Spectroscopy:

Sample Preparation (Neat Liquid): As ethyl 3-oxodecanoate is a liquid, the spectrum can be

acquired as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Data Acquisition: Perform a background scan with the empty salt plates in the beam path.

Place the prepared sample plates in the spectrometer's sample holder.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the

signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Safety and Handling
Ethyl 3-oxodecanoate is classified as harmful if swallowed and causes skin and serious eye

irritation. It may also cause respiratory irritation.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b082146?utm_src=pdf-body
https://www.benchchem.com/product/b082146?utm_src=pdf-body
https://www.benchchem.com/product/b082146?utm_src=pdf-body
https://www.benchchem.com/product/b082146?utm_src=pdf-body
https://www.fishersci.de/store/msds?partNumber=11493404&countryCode=DE&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a

well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and

clothing.

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical

safety goggles, protective gloves, and lab coat.

Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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